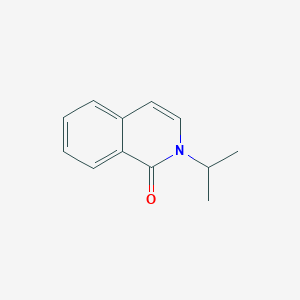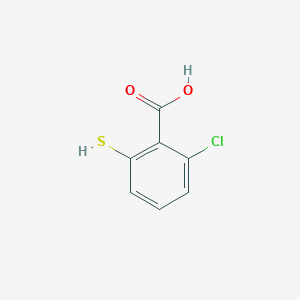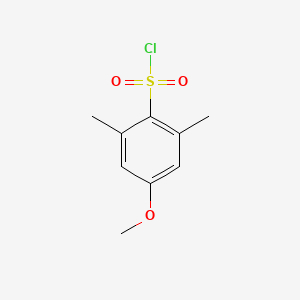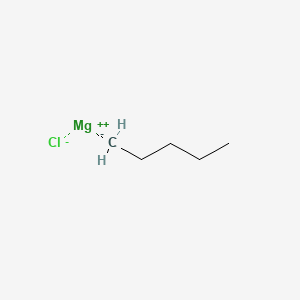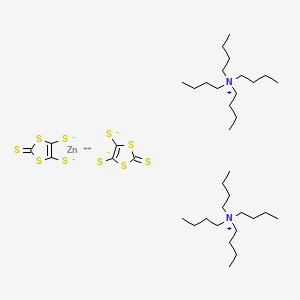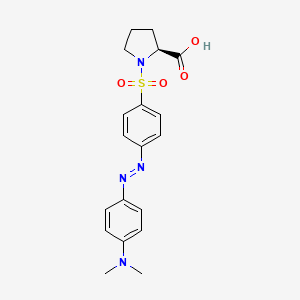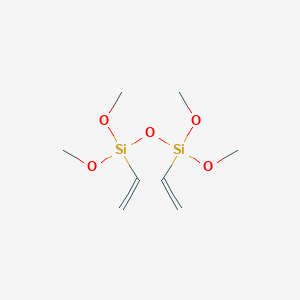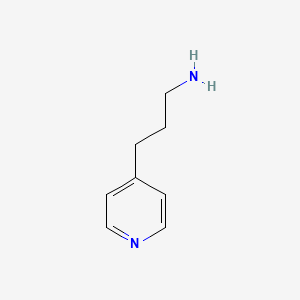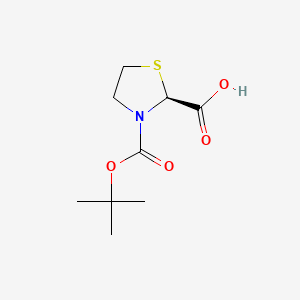
N-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-2-amine
Overview
Description
“N-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-2-amine” is a chemical compound. It contains a quinazolin-2-amine group, which is a type of heterocyclic compound, and a tetramethyl-1,3,2-dioxaborolan-2-YL group .
Synthesis Analysis
The synthesis of such compounds often involves borylation, a process where a boron group is added to a molecule . In the presence of a palladium catalyst, borylation can occur at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of this compound includes a quinazolin-2-amine group attached to a tetramethyl-1,3,2-dioxaborolan-2-YL group. The empirical formula is C14H22BNO2, and the molecular weight is 247.15 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo hydroboration, a process where a boron group is added to an alkene or alkyne in the presence of transition metal catalysts .Scientific Research Applications
Synthesis and Characterization
Synthesis of Quinazoline Derivatives : A range of quinazoline derivatives, including those with potential therapeutic activities, has been synthesized through various chemical reactions. These compounds often serve as key intermediates or final products in the development of drugs targeting specific biological pathways or diseases. For instance, the synthesis of [11C]gefitinib targets epidermal growth factor receptor tyrosine kinase for imaging with positron emission tomography, indicating its application in cancer research (Holt et al., 2006).
Characterization of Biological Activity : Various quinazoline derivatives have been characterized for their antipsychotic, anticonvulsant, antimicrobial, and antitumor activities. These studies often involve comprehensive analysis through spectral data and biological assays to establish the efficacy of these compounds against specific targets (Kaur et al., 2010).
Biological Applications
Antitumor and Antimalarial Activities : Quinazoline derivatives have shown promising antitumor and antimalarial activities. For example, benzimidazole-quinazoline hybrids have been synthesized and screened for in vitro antitumor activities, displaying significant inhibition for various cancer cell lines (Sharma et al., 2013). Additionally, 6,7-dimethoxyquinazoline-2,4-diamines have been explored for their antimalarial activity, with some compounds identified as promising drug leads (Mizukawa et al., 2021).
Antibacterial and Antitubercular Agents : The search for new antibacterial and antitubercular agents has led to the development of quinazolin-4-ones linked with 1,3-thiazole hybrids, demonstrating efficacy against Mycobacterium tuberculosis (Nagaladinne et al., 2020).
Material Science and Chemical Synthesis
- Novel Synthesis Methods : Research has focused on developing novel synthesis methods for quinazoline derivatives, such as the use of microwave irradiation, which offers advantages in terms of reaction speed and efficiency (Luo et al., 2012). These methods contribute to the broader field of material science by providing efficient pathways to synthesize compounds with potential applications in various domains.
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, compounds with similar structures have been used as electrolyte additives to induce the decomposition of PF6-, forming a dense and robust solid electrolyte interface (SEI) rich in LiF, which is used to suppress lithium dendrite growth .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)11-6-7-12-10(8-11)9-18-13(17-5)19-12/h6-9H,1-5H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHAVMAMDKOAGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(N=C3C=C2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582079 | |
| Record name | N-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-2-amine | |
CAS RN |
913067-91-1 | |
| Record name | N-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



